N-(2-Methoxyethyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide
Description
N-(2-Methoxyethyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a substituted imidazole core. Its structure includes a 2-(4-methoxyphenyl) group and a 5-phenyl substituent on the imidazole ring, connected via a sulfanyl bridge to an acetamide moiety. The acetamide nitrogen is further substituted with a 2-methoxyethyl group, which enhances hydrophilicity compared to purely aromatic substituents.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-26-13-12-22-18(25)14-28-21-19(15-6-4-3-5-7-15)23-20(24-21)16-8-10-17(27-2)11-9-16/h3-11H,12-14H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAMXVZPMCEHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Methoxyethyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an imidazole ring, which is known for its diverse biological activities. The specific structural components include:
- Methoxyethyl group : Enhances solubility and bioavailability.
- Imidazole moiety : Associated with various pharmacological effects.
- Sulfanyl acetamide linkage : Potentially contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound.
The antimicrobial action is primarily attributed to the inhibition of bacterial DNA synthesis and cell wall formation. Imidazole derivatives often exert their effects by:
- Disrupting electron transport in bacterial cells.
- Inducing oxidative stress leading to cell death.
Research Findings
A comprehensive study evaluated various imidazole derivatives for their antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited significant antimicrobial activity.
| Compound | Zone of Inhibition (mm) | Pathogen |
|---|---|---|
| 1 | 28 | E. coli |
| 2 | 32 | S. aureus |
| 3 | 25 | B. subtilis |
| 4 | 30 | P. aeruginosa |
These results suggest that the compound may possess similar or enhanced activity compared to established antibiotics like ciprofloxacin and ampicillin .
Case Studies
- In Vitro Studies : A study conducted by Jain et al. demonstrated that imidazole derivatives, including those structurally related to this compound, showed effective inhibition against multidrug-resistant strains of bacteria. The minimum inhibitory concentrations (MICs) were reported between 20–40 µM for resistant strains .
- Comparative Analysis : In a comparative analysis with other derivatives, compounds similar to this compound were found to have enhanced activity against Gram-positive bacteria compared to traditional antibiotics .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that compounds containing imidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that N-(2-Methoxyethyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide can inhibit tumor growth in various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
2. Antidiabetic Effects
The compound has been investigated for its potential role as an antidiabetic agent. It acts as an activator of AMP-activated protein kinase (AMPK), which plays a crucial role in glucose metabolism.
Case Study:
In a preclinical study, administration of this compound led to improved insulin sensitivity and reduced blood glucose levels in diabetic mice models .
Pharmacological Mechanisms
The pharmacological effects of this compound are attributed to its ability to modulate various signaling pathways:
- Inhibition of Growth Factor Signaling: The compound interferes with pathways activated by growth factors, thereby hindering cancer cell proliferation.
- AMPK Activation: By activating AMPK, it enhances glucose uptake and fatty acid oxidation, contributing to its antidiabetic effects.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related acetamide derivatives with variations in substituents, cores, or biological activities. Below is a detailed analysis:
Structural Analogues and Substituent Effects
N-(4-Fluorophenyl)-2-[[2-(3-Methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide ()
- Key Differences : Replaces the 2-methoxyethyl group with a 4-fluorophenyl moiety and uses a 3-methoxyphenyl substituent on the imidazole.
- Implications : The fluorophenyl group increases electronegativity and may enhance metabolic stability, while the 3-methoxy substitution alters steric interactions compared to the 4-methoxy group in the target compound.
N-(3,4-Dimethoxyphenyl)-2-[[2-(4-Methoxyphenyl)-5-(4-Methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide ()
- Key Differences : Substitutes the acetamide nitrogen with a 3,4-dimethoxyphenyl group and replaces the phenyl ring at position 5 of the imidazole with a 4-methylphenyl group.
- Implications : The additional methoxy groups increase polarity (logP = 4.59 vs. target compound’s estimated logP ~4.5–4.6), while the methylphenyl group may enhance lipophilicity and membrane permeability .
2-[(2-Aminophenyl)sulfanyl]-N-(4-Methoxyphenyl)acetamide () Key Differences: Simplifies the imidazole core to a single phenyl ring with an aminophenyl substituent.
Physicochemical Properties
*Estimated based on analogs.
- Hydrophilicity : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to purely aromatic substituents (e.g., in and ).
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables .
- Key Metrics : Yield, purity, and reaction time. A comparative table from published studies is shown below:
| Reaction Step | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Imidazole formation | HCl/EtOH | Ethanol | 80 | 68 | 92 | |
| Sulfanyl addition | K₂CO₃ | DMF | 100 | 75 | 88 | |
| Side-chain modification | NaH | THF | 60 | 82 | 95 |
How can computational modeling be integrated with experimental data to design novel derivatives?
Advanced Research Question
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity of the parent compound. This guides the selection of substituents for enhanced bioactivity .
- Reaction Path Search : Tools like GRRM or AFIR simulate reaction pathways to identify feasible intermediates and transition states, reducing trial-and-error in synthesis .
- Machine Learning : Train models on existing SAR data to predict biological activity of untested derivatives. For example, random forest algorithms can correlate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values .
What spectroscopic and crystallographic methods are most effective for characterizing the structure?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent connectivity. For example, the methoxyethyl group shows a triplet at δ 3.4–3.6 ppm (CH₂O) .
- X-ray Crystallography : Resolves stereochemistry and non-covalent interactions. The crystal structure of related compounds (e.g., N-(4-methoxyphenyl)acetamide) reveals planar imidazole rings and hydrogen-bonding networks .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 465.12) and fragmentation patterns .
How can researchers resolve contradictions in biological activity data across substituted analogs?
Advanced Research Question
- Meta-Analysis : Aggregate data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers or confounding variables (e.g., assay protocols, cell lines) .
- Dose-Response Reassessment : Reproduce conflicting studies under standardized conditions. For example, discrepancies in IC₅₀ values for anti-inflammatory activity may arise from differences in LPS-induced inflammation models .
- Structural Validation : Verify compound purity and conformation via HPLC and crystallography. Impurities or polymorphic forms can skew activity results .
What strategies are employed to elucidate the mechanism of action using SAR studies?
Advanced Research Question
- Pharmacophore Mapping : Identify critical functional groups (e.g., sulfanyl moiety, methoxyethyl chain) through comparative activity of derivatives. For example, removing the sulfanyl group reduces antimicrobial efficacy by 70%, highlighting its role in target binding .
- Target Fishing : Use computational tools (e.g., SwissTargetPrediction) to predict protein targets. Experimental validation via SPR or ITC quantifies binding affinities .
- Substituent Effects Table :
| Derivative | Substituent (R) | Bioactivity (IC₅₀, μM) | Target Protein | Reference |
|---|---|---|---|---|
| Parent compound | - | 12.3 | COX-2 | |
| R = -Cl | 4-Cl | 8.9 | COX-2 | |
| R = -OCH₃ | 4-OCH₃ | 15.6 | COX-2 |
How can researchers address challenges in solubility and bioavailability during pre-clinical development?
Advanced Research Question
- Salt Formation : Improve aqueous solubility by synthesizing hydrochloride or sodium salts. For example, converting the free base to a hydrochloride salt increases solubility from 0.2 mg/mL to 5.8 mg/mL .
- Prodrug Design : Modify the methoxyethyl group to ester prodrugs, which hydrolyze in vivo to release the active compound .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance oral bioavailability. Studies show a 3.5-fold increase in AUC compared to free drug .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
